(1R,2S)-2-Methylcyclopropanamine hydrochloride
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Overview
Description
(1R,2S)-2-Methylcyclopropanamine hydrochloride is a chiral amine compound with a cyclopropane ring. It is a hydrochloride salt form of (1R,2S)-2-Methylcyclopropanamine, which is known for its applications in various fields of chemistry and pharmacology. The compound’s unique structure, featuring a cyclopropane ring, makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Methylcyclopropanamine hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the reaction of a suitable alkene with a diazo compound in the presence of a metal catalyst to form the cyclopropane ring. The resulting cyclopropane intermediate is then subjected to amination using reagents such as ammonia or amines under controlled conditions to introduce the amine group. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors for the cyclopropanation step, followed by batch reactors for the amination and salt formation steps. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Methylcyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding cyclopropanone derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding cyclopropane derivatives with reduced functional groups.
Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides to form substituted amines
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl halides, in the presence of a base or catalyst.
Major Products Formed
Oxidation: Cyclopropanone derivatives.
Reduction: Reduced cyclopropane derivatives.
Substitution: Substituted amines with various alkyl or acyl groups.
Scientific Research Applications
(1R,2S)-2-Methylcyclopropanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of chiral compounds and pharmaceuticals.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (1R,2S)-2-Methylcyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the cyclopropane ring’s strained structure can interact with biological membranes, affecting their properties and functions .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Phenylcyclopropanamine hydrochloride: Similar structure with a phenyl group instead of a methyl group.
(1R,2S)-2-Fluorocyclopropanamine hydrochloride: Contains a fluorine atom instead of a methyl group.
(1R,2S)-Tranylcypromine hydrochloride: A related compound with a different substitution pattern on the cyclopropane ring .
Uniqueness
(1R,2S)-2-Methylcyclopropanamine hydrochloride is unique due to its specific chiral configuration and the presence of a methyl group on the cyclopropane ring. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C4H10ClN |
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Molecular Weight |
107.58 g/mol |
IUPAC Name |
(1R,2S)-2-methylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H9N.ClH/c1-3-2-4(3)5;/h3-4H,2,5H2,1H3;1H/t3-,4+;/m0./s1 |
InChI Key |
DGEKNIYQAIAEGO-RFKZQXLXSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]1N.Cl |
Canonical SMILES |
CC1CC1N.Cl |
Origin of Product |
United States |
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